Cas no 2007569-13-1 (Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro-)
![Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- structure](https://www.kuujia.com/scimg/cas/2007569-13-1x500.png)
Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro-
-
- Inchi: 1S/C10H17BrO/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h9H,1-8H2
- InChI Key: FRPHITMWTUSYRY-UHFFFAOYSA-N
- SMILES: O1CCC(CCC2(CBr)CC2)C1
Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677910-0.05g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 0.05g |
$1393.0 | 2023-03-11 | ||
Enamine | EN300-677910-0.5g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 0.5g |
$1591.0 | 2023-03-11 | ||
Enamine | EN300-677910-5.0g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 5.0g |
$4806.0 | 2023-03-11 | ||
Enamine | EN300-677910-10.0g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 10.0g |
$7128.0 | 2023-03-11 | ||
Enamine | EN300-677910-0.25g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 0.25g |
$1525.0 | 2023-03-11 | ||
Enamine | EN300-677910-0.1g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 0.1g |
$1459.0 | 2023-03-11 | ||
Enamine | EN300-677910-1.0g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677910-2.5g |
3-{2-[1-(bromomethyl)cyclopropyl]ethyl}oxolane |
2007569-13-1 | 2.5g |
$3249.0 | 2023-03-11 |
Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- Related Literature
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro-
Recent Advances in the Study of Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- (CAS: 2007569-13-1)
The compound Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- (CAS: 2007569-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic versatility of Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route to this compound, utilizing a cyclopropanation strategy followed by bromomethylation. The researchers reported a high yield of 85%, making it a viable candidate for large-scale production. The presence of the bromomethyl group in the structure offers a reactive handle for further derivatization, which is crucial for structure-activity relationship (SAR) studies.
In terms of biological activity, preliminary in vitro assays have shown promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the compound's inhibitory effects on a range of enzymes, including cytochrome P450 isoforms. The results indicated moderate inhibition of CYP3A4, suggesting potential applications in drug-drug interaction studies. Furthermore, molecular docking simulations revealed that the compound binds to the active site of CYP3A4 with a binding affinity of -8.2 kcal/mol, providing insights into its mechanism of action.
Another area of interest is the compound's potential as an anticancer agent. A recent preprint on bioRxiv (2024) explored its effects on cancer cell lines, particularly those with high expression of cyclin-dependent kinases (CDKs). The study reported that Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- induced apoptosis in HeLa cells at an IC50 of 12.5 µM, with minimal cytotoxicity to normal fibroblast cells. These findings suggest a selective anticancer profile, warranting further investigation.
Despite these promising results, challenges remain in the development of this compound. Pharmacokinetic studies in animal models have shown rapid clearance rates, indicating potential issues with bioavailability. A 2023 study in Drug Metabolism and Disposition proposed structural modifications, such as the introduction of a fluorine atom, to improve metabolic stability. These modifications are currently being explored in ongoing research.
In conclusion, Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro- (CAS: 2007569-13-1) represents a promising scaffold in medicinal chemistry, with demonstrated biological activity and synthetic accessibility. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications. The compound's unique structural features make it a valuable candidate for further investigation in drug discovery programs.
2007569-13-1 (Furan, 3-[2-[1-(bromomethyl)cyclopropyl]ethyl]tetrahydro-) Related Products
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)




